(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with a molecular formula of C20H20O8 It features a benzofuran ring system substituted with a trimethoxybenzylidene group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2,3,4-trimethoxybenzaldehyde under acidic or basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the benzylidene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzofuran ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a benzofuran ring with a trimethoxybenzylidene group and an acetate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-24-15-8-5-12(20(26-3)21(15)27-4)9-17-19(23)14-7-6-13(10-16(14)29-17)28-11-18(22)25-2/h5-10H,11H2,1-4H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOGTLEYUBRSC-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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